molecular formula C6H11NO4 B1591887 2-Acetamido-3-methoxypropanoic acid CAS No. 98632-99-6

2-Acetamido-3-methoxypropanoic acid

Cat. No.: B1591887
CAS No.: 98632-99-6
M. Wt: 161.16 g/mol
InChI Key: SDNGNSKFWTZCJG-UHFFFAOYSA-N
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Description

2-Acetamido-3-methoxypropanoic acid is a synthetic organic compound featuring a methoxy group, an acetamido moiety, and a carboxylic acid functional group.

Notably, this compound has been listed as discontinued by suppliers such as CymitQuimica, indicating challenges in production, stability, or commercial demand . Its structural attributes, however, align it with other acetamido- and methoxy-substituted acids, which are often used as intermediates in drug development or specialty chemistry.

Preparation Methods

Detailed Preparation Methods and Reaction Conditions

Intramolecular Cyclization Approach

  • Starting materials : γ-substituted amino acid derivatives with free amino and carboxyl groups.

  • Reaction conditions : Typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

  • Temperature : Controlled between 40–60°C to balance reaction rate and enantiomeric purity.

  • Catalysts : Chiral catalysts or auxiliaries are used to ensure stereoselectivity and high enantiomeric excess (>95%).

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for solubility and reaction control.

  • Purification : Post-reaction purification involves HPLC or recrystallization to achieve high purity and remove side products.

This method allows for the precise control of stereochemistry, critical for biological activity and further synthetic applications.

Acetylation and Methylation Strategy

  • Step 1: Acetylation of amino group

    • Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

    • Conditions: Mild temperatures (0–25°C) to prevent overacetylation or degradation.

  • Step 2: Methylation of hydroxyl group

    • Reagents: Methyl iodide or dimethyl sulfate with a base such as potassium carbonate.

    • Conditions: Room temperature or slight heating (up to 50°C), under inert atmosphere.

  • Workup and purification : Extraction and chromatographic purification to isolate the desired product with minimal racemization.

This approach is suitable for small-scale synthesis and allows modification of natural amino acids like serine to obtain the methoxy derivative.

Industrial Production Techniques

Industrial synthesis focuses on scalability, cost-effectiveness, and product quality:

  • Continuous flow reactors : Provide precise control over reaction parameters and improve safety in handling reactive intermediates.

  • High-pressure systems : Enhance reaction rates and yields, especially for cyclization steps.

  • Advanced purification : Use of preparative HPLC, crystallization under controlled conditions, and solvent recycling to ensure product purity and environmental compliance.

  • Quality control : Enantiomeric purity is monitored by chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases, ensuring >95% enantiomeric excess.

Analytical and Characterization Techniques Supporting Preparation

These techniques are integral to validating synthesis success and ensuring consistency in production batches.

Summary Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Advantages Limitations
Intramolecular Cyclization Cyclization of γ-substituted amino acids 40–60°C, inert atmosphere, chiral catalysts, polar aprotic solvents High stereoselectivity, scalable Requires specialized catalysts, sensitive to conditions
Acetylation and Methylation Acetylation of amino group, methylation of hydroxyl Mild temperatures, base catalysis, inert atmosphere Straightforward, uses common reagents Potential racemization, multiple steps
Industrial Continuous Flow Synthesis Optimized cyclization and purification High pressure, continuous flow, advanced purification High yield, reproducible, scalable Requires specialized equipment

Research Findings and Notes

  • The methoxy group at C3 enhances the compound’s stability and modifies its biological interactions compared to hydroxyl analogs, influencing receptor binding affinity in medicinal applications.

  • Reaction parameters such as temperature, solvent choice, and catalyst type critically affect enantiomeric purity and yield.

  • Minimizing racemization during peptide conjugation or further derivatization requires low-temperature coupling and monitoring via Marfey’s reagent derivatization and HPLC.

  • Metabolic stability studies indicate that O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4) is a primary metabolic pathway, suggesting the need for prodrug strategies in therapeutic contexts.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-acetamido-3-methoxypropanoic acid serves as a building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with unique properties.

Biology

The compound is studied for its role in biological processes, particularly its interaction with neurotransmitter systems. It is recognized as a direct agonist of N-Methyl-D-aspartate receptors (NMDARs) , which are crucial for synaptic plasticity and memory function. This interaction enhances glutamate activity, making it significant for cognitive functions .

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders. Notable findings include:

  • Anticonvulsant Properties : In animal models, the compound has shown efficacy in reducing seizure activity. For instance, in studies involving mice and rats, it demonstrated protective effects against seizures with effective doses ranging from 10 mg/kg to 15 mg/kg .
  • Neuroprotection : Its ability to penetrate the blood-brain barrier positions it as a candidate for neuroprotective therapies, potentially aiding conditions like epilepsy and neuropathic pain .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique functional groups allow it to serve as an intermediate in synthesizing other compounds, particularly those involved in pharmaceutical formulations .

Case Studies

Several case studies highlight the compound's applications:

  • Seizure Models : A study assessed the anticonvulsant effects of derivatives of this compound in various seizure models. Results indicated significant reductions in seizure frequency and severity .
  • Pain Management : Research demonstrated that derivatives could alleviate pain responses in models of acute and chronic inflammation, suggesting potential for developing new analgesics .

Mechanism of Action

The mechanism of action of 2-acetamido-3-methoxypropanoic acid depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes, influencing various metabolic processes. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(4-Methoxyphenyl)acetamido)propanoic Acid (CAS 1017381-57-5)

Structural Differences :

  • The methoxy group in this compound is attached to a phenyl ring rather than a propanoic acid chain.
  • The acetamido group is linked to a phenylacetic acid backbone instead of a methoxypropanoic acid.

Functional Implications :

  • This compound is actively marketed by Hairui Chem as a pharmaceutical intermediate, suggesting greater commercial availability compared to the discontinued target compound .

5-(3-(Trifluoromethoxy)phenyl)furan-2-carbaldehyde

Structural Differences :

  • Contains a trifluoromethoxy group and a furan ring, differing significantly from the carboxylic acid and acetamido groups in the target compound.
  • The trifluoromethoxy group introduces strong electron-withdrawing effects, which could influence reactivity and metabolic stability.

Commercial Status :

Data Table: Key Properties and Availability

Compound Name CAS Number Molecular Formula* Key Functional Groups Availability
2-Acetamido-3-methoxypropanoic acid Not Provided C₆H₁₁NO₄ Acetamido, Methoxy, Carboxylic Acid Discontinued
3-(2-(4-Methoxyphenyl)acetamido)propanoic Acid 1017381-57-5 C₁₂H₁₅NO₄ Methoxyphenyl, Acetamido, Carboxylic Acid Available
5-(3-(Trifluoromethoxy)phenyl)furan-2-carbaldehyde Not Provided C₁₂H₇F₃O₃ Trifluoromethoxy, Furan, Aldehyde Discontinued

*Molecular formulas inferred based on structural descriptions.

Research Findings and Implications

Functional Group Impact on Properties

  • Methoxy vs. Trifluoromethoxy : The trifluoromethoxy group in the furan derivative enhances electronegativity and metabolic resistance compared to methoxy groups, but may complicate synthesis .
  • Aromatic vs. Aliphatic Methoxy: The methoxyphenyl group in 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid likely increases hydrophobicity, affecting solubility in aqueous systems .

Biological Activity

2-Acetamido-3-methoxypropanoic acid (also known as (2R)-2-acetamido-3-methoxypropanoic acid) is an amino acid derivative with notable biological activities. This compound, with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol, has garnered interest due to its potential roles in neurotransmission and neuroprotection, particularly through interactions with glutamate receptors.

Chemical Structure and Properties

The structure of this compound features:

  • Acetamido Group : Contributes to its solubility and biological activity.
  • Methoxy Group : Enhances stability and reactivity, influencing its interactions with biological molecules.

Research indicates that this compound may act as a precursor to biologically active molecules, particularly in the context of neurotransmitter systems. Its interactions with N-methyl-D-aspartate (NMDA) receptors suggest a role in synaptic plasticity and cognitive functions, which are critical for memory and learning processes.

Neuroprotective Effects

Studies have shown that derivatives of this compound can provide neuroprotective effects. For instance, compounds derived from this acid have demonstrated efficacy in models of epilepsy and pain management:

  • Anticonvulsant Activity : In various seizure tests, derivatives exhibited significant protective effects with effective doses (ED50) ranging from 10 mg/kg to 15 mg/kg in animal models .
  • Pain Modulation : In models of mechanical allodynia and formalin-induced pain, these compounds reduced pain responses significantly, indicating their potential as analgesics .

Interaction with Glutamate Receptors

The compound's interaction with glutamate receptors is crucial for its biological activity:

  • NMDA Receptor Modulation : It enhances the binding of D-serine to NMDA receptors, which is essential for various neural functions including learning and memory .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • Seizure Models : In a study involving mice, the compound showed a protective effect against seizures induced by maximal electroshock (MES), demonstrating its anticonvulsant properties .
  • Pain Response Studies : In rat models, treatment with derivatives of this compound led to a significant reduction in pain responses during both acute and chronic phases of inflammation .

Comparative Analysis

To further understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
This compound Contains acetamido and methoxy groupsNeuroprotective, NMDA receptor interaction
D-serine Natural amino acid derivativeModulates NMDA receptors, critical for memory
Lacosamide Benzyl-substituted derivativeAnticonvulsant for epilepsy; pain relief

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-3-methoxypropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of γ-substituted amino acid derivatives. Key conditions include catalysts (e.g., palladium complexes), controlled temperatures (40–80°C), and polar aprotic solvents (e.g., DMF). Yield optimization requires precise stoichiometric ratios and purification via recrystallization or column chromatography. Industrial-scale production employs continuous flow reactors to enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for functional group identification, HPLC for purity assessment (>98%), and X-ray crystallography (as demonstrated in Acta Crystallographica reports) to resolve stereochemistry. Mass spectrometry (HRMS) validates molecular weight .

Q. How do the acetamido and methoxy functional groups influence its chemical reactivity?

  • Methodological Answer : The acetamido group enhances hydrogen-bonding capacity, affecting solubility in polar solvents, while the methoxy group increases lipophilicity, influencing membrane permeability in biological systems. Reactivity in substitution reactions is modulated by these groups’ electronic effects, requiring pH-controlled environments (e.g., buffered aqueous solutions) for stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported NMDAR agonist efficacy of this compound?

  • Methodological Answer : Discrepancies arise from variations in cell-based assay systems (e.g., primary neurons vs. HEK293 cells) and agonist concentration ranges (EC50_{50} values: 10–100 µM). To standardize results, use patch-clamp electrophysiology with controlled glutamate/glycine co-agonists and validate receptor specificity via competitive inhibition with AP5 .

Q. How does stereochemical purity at the second carbon impact biological activity?

  • Methodological Answer : The (2R)-enantiomer exhibits higher NMDAR binding affinity due to spatial compatibility with the receptor’s ligand-binding domain. Enantiomeric purity is ensured via chiral HPLC or asymmetric synthesis using L-proline-derived catalysts. Impurity >2% significantly reduces activity, necessitating rigorous stereochemical validation .

Q. What strategies mitigate stability issues during long-term storage or in vivo assays?

  • Methodological Answer : Degradation occurs via hydrolysis of the methoxy group under acidic conditions. Stabilize by storing at 2–8°C in anhydrous DMSO or lyophilized form. In vivo, use ester prodrug formulations to enhance metabolic stability and prolong half-life .

Q. How does this compound compare structurally and functionally to analogs like 2-Acetamido-3-hydroxypropanoic acid?

  • Methodological Answer : Replacement of the methoxy group with a hydroxyl group increases hydrophilicity but reduces blood-brain barrier penetration. Comparative activity assays (e.g., radioligand binding) show a 3-fold lower NMDAR affinity for the hydroxy analog, highlighting the methoxy group’s role in receptor interaction .

Q. What computational methods predict its interactions with non-NMDAR targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with off-target enzymes (e.g., serine hydrolases). Validate predictions with thermal shift assays (TSA) to detect binding-induced protein stabilization .

Properties

IUPAC Name

2-acetamido-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGNSKFWTZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596465
Record name N-Acetyl-O-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98632-99-6
Record name N-Acetyl-O-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a vessel, equipped with a mechanical stirrer, add at 20° C., 1.0 eq. of O-methyl-D,L-serine. Add 6 volumes of tetrahydrofuran and 0.65 volume of water. Add dropwise in 5 minutes 1.2 eq. of acetic anhydride. Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours). At the end of the reaction the mixture becomes homogenous. Remove tetrahydrofuran as well as water azeotropically. Add toluene in order to remove completely water and acetic acid (KF and GC control). Crystallize the obtained crude solid in 6 volumes of acetone. Dry the wet solid at 40° C. under vacuum overnight. N-acetyl-O-methyl-D,L-serine (IX) is obtained as a white solid in 80% yield with a chemical purity of greater than 99% measured by HPLC.
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Synthesis routes and methods II

Procedure details

Into a vessel, equipped with a mechanical stirrer, was added O-methyl-D,L-serine (1.0 eq.) at 20° C. Tetrahydrofuran (6 volumes) and water (0.65 volume) were added. Acetic anhydride (1.2 eq.) was added dropwise over 5 minutes. The white suspension was stirred mechanically until complete conversion was observed by HPLC monitoring (approximately 16 h), by which time the reaction mixture had become homogeneous. The tetrahydrofuran and water were removed azeotropically. Toluene was added in order to effect complete removal of water and acetic acid (KF and GC control). The wet solid was dried at 40° C. under vacuum overnight. The title compound (90% yield) was obtained as a white solid with a chemical purity of >98% as measured by HPLC.
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Synthesis routes and methods III

Procedure details

In a vessel, equipped with a magnetic stirrer and pH controller, N-acetyl-O-methyl-D,L-serine (3 g) was dissolved in demineralized water (30 mL) and the pH was adjusted to 7.5-8.0 with 5N sodium hydroxide solution. Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added and the solution maintained at 25° C. under mild agitation overnight. The pH was adjusted to 2.7 with concentrated HCl and the aqueous solution injected onto Dowex™ 50WX4-50 ion exchange resin (50 mL) conditioned at pH 3.8. The resulting material was eluted with water at pH 2.4. The aqueous solution thereby obtained was then evaporated to dryness under vacuum to afford the title compound (1.5 g, 50%) as an off-white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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